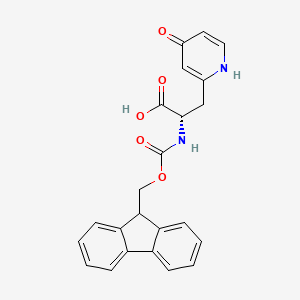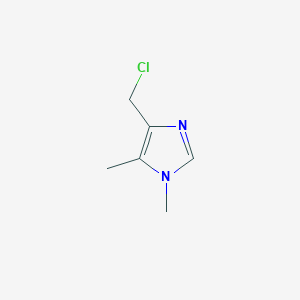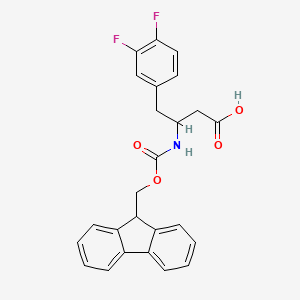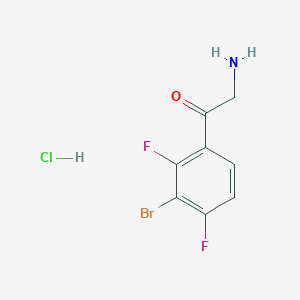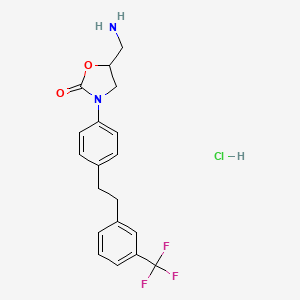
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a chiral amine.
Reaction Conditions: The key step involves the reductive amination of 2,3,4-trifluorobenzaldehyde with the chiral amine under hydrogenation conditions using a suitable catalyst like palladium on carbon (Pd/C).
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, while the chiral amine moiety can influence the compound’s stereoselectivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2,3,4-Trifluorophenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2,3,4-Trifluorophenyl)ethan-1-amine: The racemic mixture of both enantiomers.
1-(2,4,5-Trifluorophenyl)ethan-1-amine: A structural isomer with different fluorine substitution pattern.
Uniqueness
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine is unique due to its specific stereochemistry and trifluorophenyl substitution, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1241683-28-2 |
|---|---|
Fórmula molecular |
C8H8F3N |
Peso molecular |
175.15 g/mol |
Nombre IUPAC |
(1S)-1-(2,3,4-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3/t4-/m0/s1 |
Clave InChI |
OFWOWFVJVVUHSM-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C1=C(C(=C(C=C1)F)F)F)N |
SMILES canónico |
CC(C1=C(C(=C(C=C1)F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


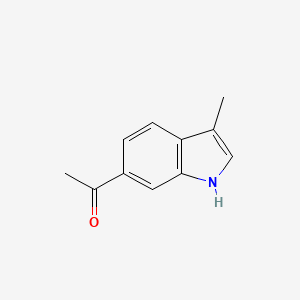


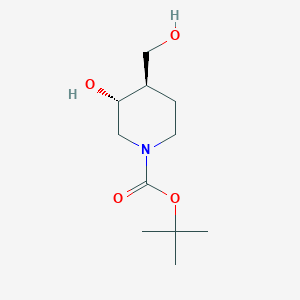
![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)

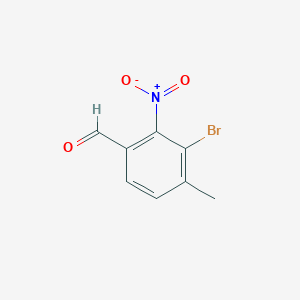
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
